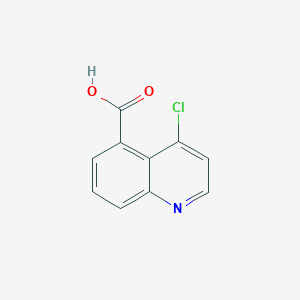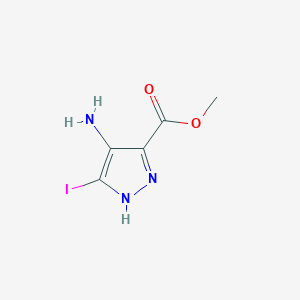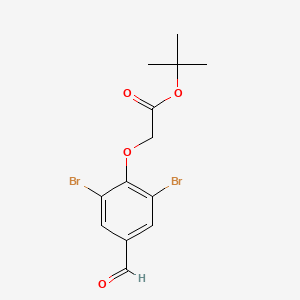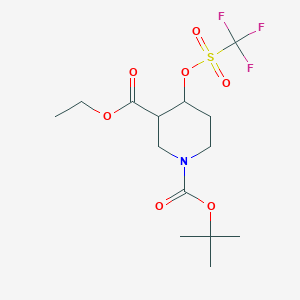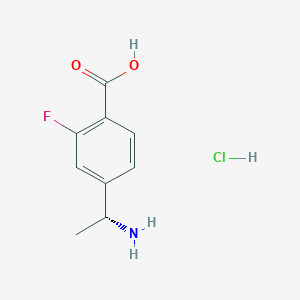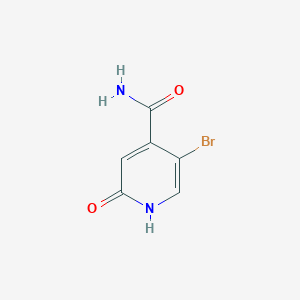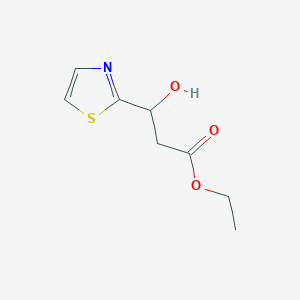![molecular formula C12H9N3 B13668422 Benzo[g]quinazolin-2-amine](/img/structure/B13668422.png)
Benzo[g]quinazolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[g]quinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and promising pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[g]quinazolin-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzaldehydes with benzylamines in the presence of molecular iodine as a catalyst. This reaction proceeds under green and economical conditions, utilizing oxygen as an oxidant . Another method involves the use of o-aminobenzyl alcohols as starting materials, which undergo a tandem reaction with aldehydes to form the desired quinazoline derivatives .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the palladium-catalyzed cascade reaction of 2-aminobenzonitriles with triethyl orthocarboxylates and boronic acids. This method allows for the efficient production of quinazoline derivatives in good yields .
Analyse Des Réactions Chimiques
Types of Reactions: Benzo[g]quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-diones.
Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding dihydroquinazolines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as o-iodoxybenzoic acid (IBX) are commonly used for oxidation reactions.
Reduction: Catalysts like iridium or nickel are employed in reduction reactions.
Substitution: Reagents such as benzylamines and aldehydes are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include substituted quinazolines, dihydroquinazolines, and quinazoline-2,4-diones .
Applications De Recherche Scientifique
Benzo[g]quinazolin-2-amine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Benzo[g]quinazolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of the compound have been shown to inhibit tyrosine kinases by competing with ATP for binding, thereby suppressing autophosphorylation and downstream signaling . This inhibition can lead to the disruption of cellular processes essential for cancer cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Quinazoline: A parent compound with a similar core structure but lacking the specific substitutions found in Benzo[g]quinazolin-2-amine.
Quinazolinone: Another related compound with a carbonyl group at the C-2 position.
Benzoquinazoline: A broader class of compounds that includes various substituted derivatives.
Uniqueness: this compound stands out due to its specific structural features and the presence of an amino group at the C-2 position. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications .
Propriétés
Formule moléculaire |
C12H9N3 |
|---|---|
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
benzo[g]quinazolin-2-amine |
InChI |
InChI=1S/C12H9N3/c13-12-14-7-10-5-8-3-1-2-4-9(8)6-11(10)15-12/h1-7H,(H2,13,14,15) |
Clé InChI |
YMPMCCNILFHFEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C=NC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


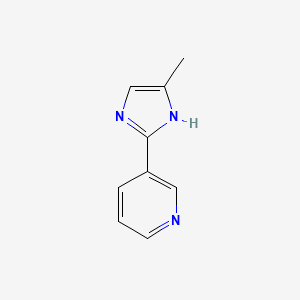
![1-Methoxy-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13668363.png)
![6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13668366.png)

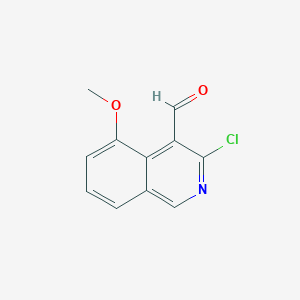
![5-Cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13668383.png)

